molecular formula C17H23N5OS B5689501 [1-(Cyclohexylmethyl)triazol-4-yl]-[2-(1,3-thiazol-2-yl)pyrrolidin-1-yl]methanone

[1-(Cyclohexylmethyl)triazol-4-yl]-[2-(1,3-thiazol-2-yl)pyrrolidin-1-yl]methanone

Cat. No.: B5689501
M. Wt: 345.5 g/mol
InChI Key: HLDPPJMWIDUOHK-UHFFFAOYSA-N
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Description

[1-(Cyclohexylmethyl)triazol-4-yl]-[2-(1,3-thiazol-2-yl)pyrrolidin-1-yl]methanone: is a complex organic compound that features a triazole ring, a thiazole ring, and a pyrrolidine ring

Properties

IUPAC Name

[1-(cyclohexylmethyl)triazol-4-yl]-[2-(1,3-thiazol-2-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5OS/c23-17(22-9-4-7-15(22)16-18-8-10-24-16)14-12-21(20-19-14)11-13-5-2-1-3-6-13/h8,10,12-13,15H,1-7,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLDPPJMWIDUOHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN2C=C(N=N2)C(=O)N3CCCC3C4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(Cyclohexylmethyl)triazol-4-yl]-[2-(1,3-thiazol-2-yl)pyrrolidin-1-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the triazole and thiazole intermediates, followed by their coupling with the pyrrolidine derivative. Common reagents used in these reactions include organolithium reagents, transition metal catalysts, and various solvents to facilitate the reactions under controlled temperatures and pressures .

Industrial Production Methods: Industrial production of this compound would likely involve optimizing the synthetic route for scalability. This includes using continuous flow reactors to ensure consistent reaction conditions and yield. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of the triazole ring can produce dihydrotriazoles .

Scientific Research Applications

Chemistry: In chemistry, [1-(Cyclohexylmethyl)triazol-4-yl]-[2-(1,3-thiazol-2-yl)pyrrolidin-1-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development .

Medicine: In medicine, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a subject of interest in pharmacological studies .

Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications may extend to the fields of polymers and advanced materials .

Mechanism of Action

The mechanism of action of [1-(Cyclohexylmethyl)triazol-4-yl]-[2-(1,3-thiazol-2-yl)pyrrolidin-1-yl]methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

    [1-(Cyclohexylmethyl)triazol-4-yl]-[2-(1,3-thiazol-2-yl)pyrrolidin-1-yl]methanone: can be compared with other triazole-thiazole-pyrrolidine derivatives, such as:

Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

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